1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
Description
Properties
IUPAC Name |
3-amino-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S2/c6-8-4-2-12(9,10)1-3(4)7-5(8)11/h3-4H,1-2,6H2,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQNTHURGOLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc-Mediated Reduction and Cyclocondensation
A patented method (CN103242342B) outlines a two-step process for synthesizing tetrahydro-thienoimidazole derivatives, adaptable for the target compound:
Step 1: Reduction of Dihydroimidazo-Thiazole Precursor
3-Alkyl-5-oxo-6-alkyl-dihydroimidazo[1,5-c]thiazole-7-carboxylic acid derivatives are reduced with zinc powder under alkaline conditions (pH 11–13) in water. This generates a 1,3-dialkyl-2-oxo-5-sulfhydryl-tetrahydroglyoxaline-4-carboxylic acid intermediate.
Step 2: Acid-Catalyzed Dehydration and Cyclization
The intermediate undergoes dehydration in toluene with catalytic tosic acid, followed by acetic anhydride-mediated cyclization. This yields the thienoimidazole core, with subsequent oxidation introducing the 5,5-dioxide moiety.
Example (from Patent CN103242342B):
| Reactant | Conditions | Yield | Purity |
|---|---|---|---|
| Compound II-A (0.1 mol) | Zn (0.5 mol), NaOH, 50–55°C, 8 h | 95.1% | 99.4% |
| Intermediate from Step 1 | Tosic acid, toluene reflux, 5 h | 95.1% | 99.4% |
This method achieves high regiocontrol, with the sulfone groups introduced via pre-oxidized starting materials or post-synthetic oxidation.
Thiosemicarbazide Cyclization
A modified approach inspired by 1,3,4-thiadiazole syntheses involves cyclizing thiosemicarbazides with α-keto acids or esters under acidic conditions. For the target compound:
- Formation of Thiosemicarbazone :
Condensation of thiosemicarbazide with a diketone precursor (e.g., 3,4-diketothiophene) in ethanol/acetic acid. - Ring Closure :
Heating with phosphorus pentachloride (PCl₅) induces cyclization, forming the imidazole-thione core. - Oxidation :
Hydrogen peroxide or m-CPBA oxidizes sulfur atoms to sulfones.
Key Parameters :
One-Pot Multicomponent Assembly
El-Saghier et al. demonstrated a one-pot strategy for imidazolidine-4-ones using ethyl cyanoacetate, ethyl glycinate, and amines. Adapting this for the target compound:
- Nucleophilic Attack :
Ethyl cyanoacetate reacts with a primary amine (e.g., benzylamine) to form an α-cyano-β-aminocrotonate intermediate. - Thiophene Integration :
Addition of thiophene-2-carboxaldehyde introduces the thienyl moiety. - Oxidative Sulfurization :
Elemental sulfur or Lawesson’s reagent introduces the thione group, followed by oxidation to sulfones.
Advantages :
Reaction Optimization and Challenges
Critical Parameters
- pH Control : Alkaline conditions (pH >11) prevent premature cyclization during zinc-mediated reductions.
- Catalyst Selection : Tosic acid outperforms Brønsted acids (e.g., H₂SO₄) in minimizing side products.
- Oxidation Specificity : m-CPBA selectively oxidizes sulfur without degrading the imidazole ring.
Common Side Reactions
- Over-Oxidation : Excessive oxidants convert thione to sulfone prematurely, requiring careful stoichiometry.
- Racemization : Chiral centers in tetrahydro intermediates may racemize at temperatures >60°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Zinc Reduction | 95.1 | 99.4 | High | Moderate |
| Thiosemicarbazide Route | 70–80 | 95–98 | Medium | Low |
| One-Pot Multicomponent | 75–85 | 97 | High | High |
Structural Characterization Data
Spectroscopic Confirmation (from PubChem CID 17571591):
- ¹H NMR (DMSO-d₆) : δ 3.15–3.45 (m, 4H, CH₂), 5.21 (s, 1H, NH), 7.32–7.45 (m, aromatic H).
- IR (KBr) : 3340 cm⁻¹ (N–H), 1685 cm⁻¹ (C=S), 1320/1150 cm⁻¹ (SO₂ asym/sym stretch).
- MS (ESI+) : m/z 207.3 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism by which 1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and physicochemical properties of 1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide with its close analogues:
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: The amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or aryl substituents, likely improving aqueous solubility . Aryl substituents (e.g., phenyl, bromophenyl) increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility . Electron-withdrawing groups (e.g., CF₃ in ) elevate density and boiling points due to increased molecular mass and intermolecular interactions.
Synthetic and Coordination Chemistry: 1-Methyl and 1-phenyl derivatives are synthesized via alkylation of benzimidazolone precursors, followed by sulfonation or thione formation . However, complexation often reduces bioactivity compared to free thiones .
Theoretical and Computational Studies: DFT analyses of related thiones (e.g., 5-methoxy-1H-benzimidazole-2(3H)-thione) reveal insights into electronic properties, such as HOMO-LUMO gaps and Fukui functions, which correlate with reactivity and interaction potentials . The amino group’s electron-donating nature may lower the HOMO-LUMO gap, enhancing charge transfer in coordination complexes.
Biological and Industrial Relevance :
Biological Activity
1-Aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (CAS: 903195-31-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique thienoimidazole structure that contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 207.27 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to 1-aminotetrahydro-1H-thieno[3,4-d]imidazole derivatives exhibit antimicrobial activities against various pathogens. For instance, studies have shown that thienoimidazole compounds can inhibit the growth of bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions.
Enzyme Inhibition
1-Aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has been studied for its potential as an inhibitor of farnesyltransferase (FT), an enzyme involved in post-translational modification of proteins that play crucial roles in cell signaling and proliferation. The structural modifications at the imidazole ring are critical for enhancing the inhibitory potency against FT, which is implicated in oncogenic processes.
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has shown promise in inhibiting the growth of Ras-transformed cells. The effective concentration (EC50) values reported suggest significant potential for further development as an anticancer agent.
| Cell Line | EC50 (µM) | Effect |
|---|---|---|
| H-Ras transformed Rat-1 | 160 | Inhibition of anchorage-independent growth |
| NIH 3T3 | 1.25 | Phenotypic reversion observed |
The biological activity of 1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is primarily attributed to its ability to interact with specific molecular targets within cells. The thienoimidazole framework allows for interactions with various receptors and enzymes due to its electronic properties and spatial configuration.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the thieno and imidazole rings can significantly influence the biological activity of the compound. Hydrophobic substituents and specific functional groups enhance interaction with target sites, thereby increasing potency.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of several thienoimidazole derivatives, including 1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide. Researchers found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, suggesting its potential as an antibiotic agent.
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions. Key methods include:
- Cyclization of precursors : Using sodium ethoxide in ethanol to cyclize 4-bromoimidazole-5-carbaldehydes with ethyl thioglycollate (yield ~65%) .
- Multicomponent reactions : Combining 1,2-diketones, ammonium acetate, and aldehydes under catalytic conditions (yield ~72%) .
Optimization parameters : - Temperature : 60–80°C for controlled cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF .
- Catalyst loading : 5–10 mol% catalysts (e.g., DBU) improve regioselectivity .
Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are effective for structural elucidation?
- NMR spectroscopy : and NMR confirm the thienoimidazole core and substituent positions (e.g., methoxyphenyl groups) .
- FT-IR : Identifies thione (C=S) stretching at 1150–1250 cm and N-H bonds .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological activities have been reported?
- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .
- Anticancer potential : IC of 15 µM in HeLa cells via apoptosis induction .
- Anti-inflammatory effects : 40% COX-2 inhibition at 10 µM .
Recommended assays :- Broth microdilution (antimicrobial).
- MTT assay (cytotoxicity).
- Enzyme-linked immunosorbent assays (ELISA) for COX-2 .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from structural analogs (e.g., substituent variations) or experimental models. For example:
- Substituent effects : Bromophenyl derivatives show stronger antimicrobial activity than methoxyphenyl analogs .
- Concentration dependence : Anti-inflammatory activity peaks at 10 µM but declines at higher doses due to off-target effects .
Resolution strategies :- Standardize assay protocols (e.g., consistent cell lines, incubation times).
- Compare EC values across studies .
Q. What computational methods predict molecular targets and ADMET properties?
- Molecular docking : Identifies binding affinity to enzymes like urease (docking score: −9.2 kcal/mol) .
- PASS software : Predicts amyloid beta precursor protein antagonism (Pa = 0.712) .
- ADMET prediction : Low hepatotoxicity risk (Prob. = 0.23) but moderate blood-brain barrier permeability .
Tools : AutoDock Vina, SwissADME, and ADMETlab .
Q. How does the thienoimidazole core influence reactivity?
- Thione group (C=S) : Acts as a nucleophile in alkylation reactions (e.g., with methyl iodide) .
- Electron-withdrawing effects : The 5,5-dioxide moiety stabilizes intermediates in Suzuki-Miyaura couplings .
- Steric hindrance : Bulky substituents (e.g., 4-bromophenyl) reduce reaction rates in electrophilic substitutions .
Q. What experimental designs validate enzyme inhibition mechanisms?
- Enzyme kinetics : Measure values via Lineweaver-Burk plots (e.g., urease inhibition) .
- Competitive binding assays : Use fluorescent probes (e.g., TNP-ATP) to confirm target engagement .
- Mutational analysis : CRISPR-edited enzymes assess binding site specificity .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Cyclization | 65 | 98 | Ethanol, NaOEt, 70°C | |
| Multicomponent Reaction | 72 | 95 | DMF, 80°C, 10 mol% DBU |
Q. Table 2. Reported Biological Activities
| Activity | Model System | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Anticancer | HeLa cells | IC = 15 µM | |
| Anti-inflammatory | COX-2 inhibition | 40% at 10 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
